molecular formula C18H15N3O4 B12485413 N-(1,3-benzodioxol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B12485413
M. Wt: 337.3 g/mol
InChI Key: RQRGENHMLIPTHK-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-METHYL-4-OXOPHTHALAZIN-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzodioxole ring and a phthalazinone moiety, which are linked through an acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C18H15N3O4/c1-21-18(23)13-5-3-2-4-12(13)14(20-21)9-17(22)19-11-6-7-15-16(8-11)25-10-24-15/h2-8H,9-10H2,1H3,(H,19,22)

InChI Key

RQRGENHMLIPTHK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-METHYL-4-OXOPHTHALAZIN-1-YL)ACETAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Phthalazinone Moiety: This involves the condensation of phthalic anhydride with hydrazine, followed by methylation.

    Coupling Reaction: The final step involves the coupling of the benzodioxole derivative with the phthalazinone derivative using an appropriate acylating agent under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-METHYL-4-OXOPHTHALAZIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-METHYL-4-OXOPHTHALAZIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-OXOPHTHALAZIN-1-YL)ACETAMIDE: Similar structure but lacks the methyl group.

    N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-METHYL-4-HYDROXYPHTHALAZIN-1-YL)ACETAMIDE: Contains a hydroxyl group instead of a keto group.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-METHYL-4-OXOPHTHALAZIN-1-YL)ACETAMIDE is unique due to the presence of both the benzodioxole and phthalazinone moieties, which can impart distinct chemical and biological properties.

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